One study investigated the antitumor activity of MBIC against breast cancer cells []. The researchers demonstrated that MBIC acts as a microtubule targeting agent (MTA), causing mitotic arrest and preferentially affecting rapidly dividing cancer cells. They also identified the involvement of p53 and its downstream proteins, survivin, cyclin-dependent kinase 1 (Cdk1), and cyclin B1 in the mechanism of action of MBIC.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4